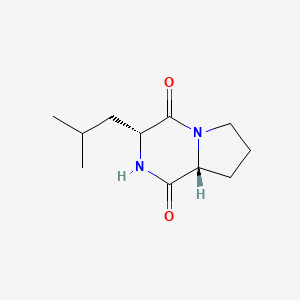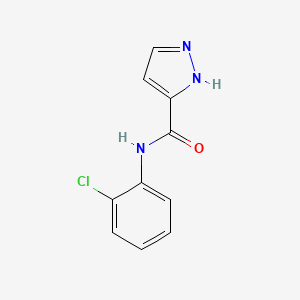
Cyclo(-D-Leu-D-Pro)
描述
Cyclo(-D-Leu-D-Pro) is a cyclic dipeptide composed of D-leucine and D-proline. Cyclic dipeptides, also known as diketopiperazines, are a class of compounds that have gained significant attention due to their diverse biological activities and potential therapeutic applications. The unique structure of Cyclo(-D-Leu-D-Pro) contributes to its stability and bioactivity, making it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(-D-Leu-D-Pro) typically involves the cyclization of linear dipeptides. One common method is the solution-phase synthesis, where D-leucine and D-proline are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The resulting linear dipeptide is then cyclized under acidic or basic conditions to form the cyclic dipeptide.
Industrial Production Methods
Industrial production of Cyclo(-D-Leu-D-Pro) can be achieved through solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of cyclic dipeptides. In SPPS, the amino acids are sequentially added to a solid support, and the cyclization is achieved by cleaving the linear peptide from the resin and inducing cyclization in solution.
化学反应分析
Types of Reactions
Cyclo(-D-Leu-D-Pro) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophilic substitution using reagents like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified side chains.
Substitution: Formation of substituted derivatives with new functional groups attached to the amino acid side chains.
科学研究应用
Cyclo(-D-Leu-D-Pro) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide cyclization and conformational analysis.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of novel materials and as a building block for complex molecular architectures.
作用机制
The mechanism of action of Cyclo(-D-Leu-D-Pro) involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclic structure of the compound allows it to fit into the active sites of enzymes, inhibiting their activity. Additionally, Cyclo(-D-Leu-D-Pro) can interact with cell membrane receptors, modulating signal transduction pathways and exerting its biological effects.
相似化合物的比较
Similar Compounds
Cyclo(-L-Leu-L-Pro): A cyclic dipeptide composed of L-leucine and L-proline.
Cyclo(-D-Phe-D-Pro): A cyclic dipeptide composed of D-phenylalanine and D-proline.
Cyclo(-L-Val-L-Pro): A cyclic dipeptide composed of L-valine and L-proline.
Uniqueness
Cyclo(-D-Leu-D-Pro) is unique due to its specific combination of D-amino acids, which imparts distinct stereochemistry and biological activity compared to its L-amino acid counterparts. The presence of D-amino acids can enhance the stability and resistance to enzymatic degradation, making Cyclo(-D-Leu-D-Pro) a promising candidate for therapeutic applications.
属性
IUPAC Name |
(3R,8aR)-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)6-8-11(15)13-5-3-4-9(13)10(14)12-8/h7-9H,3-6H2,1-2H3,(H,12,14)/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJNCZMRZAUNQT-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1C(=O)N2CCC[C@@H]2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the different isomers of cyclo(Leu-Pro) identified in the study?
A1: The study identified three isomers of cyclo(Leu-Pro) produced by Pseudomonas sesami BC42: cyclo(l-Leu-l-Pro), cyclo(d-Leu-d-Pro), and cyclo(d-Leu-l-Pro). Interestingly, each isomer exhibited different antifungal activity against Colletotrichum orbiculare [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid](/img/structure/B1348593.png)

![Methyl 3-amino-2-benzo[b]furancarboxylate](/img/structure/B1348597.png)







